2-Buten-1-ol, 4-[(4-methoxyphenyl)methoxy]-, (2Z)-
Description
2-Buten-1-ol, 4-[(4-methoxyphenyl)methoxy]-, (2Z)- (CAS: 143833-81-2) is a chiral unsaturated alcohol with the molecular formula C₁₂H₁₆O₃ and a molecular weight of 208.25 g/mol . Its structure features a (2Z)-configured double bond in the butenol chain, a 4-methoxyphenylmethoxy group at the C4 position, and a hydroxyl group at C1. The Z stereochemistry implies a cis arrangement of substituents around the double bond, which influences its physicochemical properties and reactivity. This compound is structurally related to bioactive molecules, such as chalcone derivatives and benzothiazine analogs, where substitution patterns critically modulate activity .
Properties
CAS No. |
143833-81-2 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
4-[(4-methoxyphenyl)methoxy]but-2-en-1-ol |
InChI |
InChI=1S/C12H16O3/c1-14-12-6-4-11(5-7-12)10-15-9-3-2-8-13/h2-7,13H,8-10H2,1H3 |
InChI Key |
LPNVRINTDMVADF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COCC=CCO |
Origin of Product |
United States |
Preparation Methods
Indium Nanoparticle-Mediated Allylation of 4-Methoxybenzaldehyde
Methodology :
- Substrate Preparation : 4-Methoxybenzaldehyde (1.36 g, 10 mmol) is dissolved in THF (20 mL).
- InNP Generation : In situ generation of indium nanoparticles (InNPs) via reduction of InCl₃ (1 mmol) with Li (3.5 mmol) and catalytic DTBB (0.1 mmol) in THF at 25°C.
- Allylation : Allyl bromide (1.5 mmol) is added to the InNP suspension. After 1 h, 4-methoxybenzaldehyde is introduced, yielding (2Z)-4-[(4-methoxyphenyl)methoxy]-2-buten-1-ol via a Zimmerman–Traxler transition state.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 98% (GC) |
| Z/E Selectivity | 67:33 |
| Reaction Time | 1 h |
Advantages : High yield, mild conditions, and InNPs enhance reactivity compared to bulk indium.
Williamson Ether Synthesis with Z-Configured Allylic Alcohol
Methodology :
- Allylic Alcohol Synthesis : (2Z)-2-buten-1-ol is prepared via Sharpless asymmetric epoxidation of 2-buten-1-ol followed by regioselective reduction.
- Etherification : The alcohol (1.0 g, 13.6 mmol) is treated with NaH (1.1 eq) in DMF, followed by 4-methoxybenzyl bromide (1.2 eq). The mixture is stirred at 60°C for 12 h.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 85% |
| Purity | 99.3% (GC) |
| Reaction Scale | Up to 100 g |
Advantages : Scalable, uses commercially available reagents.
Propargyl Ether Reduction with Lindlar Catalyst
Methodology :
- Propargyl Ether Formation : 4-Methoxybenzyl chloride (1.5 eq) reacts with 3-butyn-1-ol (1.0 eq) in the presence of K₂CO₃ (2.0 eq) in acetone at 50°C.
- Selective Hydrogenation : The propargyl ether (2.0 g) is hydrogenated using Lindlar catalyst (Pd/CaCO₃, quinoline) in ethyl acetate under H₂ (1 atm) to afford the Z-alkene.
Key Data :
| Parameter | Value |
|---|---|
| Hydrogenation Yield | 78% |
| Z Selectivity | >95% |
| Catalyst Loading | 5 wt% Pd |
Advantages : High stereocontrol; avoids harsh bases.
Claisen Rearrangement of Allyl Vinyl Ether
Methodology :
- Vinyl Ether Synthesis : 4-Methoxybenzyl alcohol (1.0 eq) is reacted with 3-buten-2-ol (1.2 eq) using Mitsunobu conditions (PPh₃, DIAD).
- Thermal Rearrangement : The allyl vinyl ether is heated at 180°C for 2 h, inducing a Claisen rearrangement to form the Z-configured product.
Key Data :
| Parameter | Value |
|---|---|
| Rearrangement Yield | 65% |
| Z Selectivity | 82% |
| Reaction Scale | 10 mmol |
Advantages : Atom-economical, no external catalysts required.
Comparative Analysis of Methods
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
2-Buten-1-ol, 4-[(4-methoxyphenyl)methoxy]-, (2Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into saturated alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce saturated alcohols .
Scientific Research Applications
2-Buten-1-ol, 4-[(4-methoxyphenyl)methoxy]-, (2Z)- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Buten-1-ol, 4-[(4-methoxyphenyl)methoxy]-, (2Z)- involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogs
Key Research Findings
Synthetic Utility : The 4-methoxyphenylmethoxy group is a common protective moiety in organic synthesis (e.g., Moz = [(4-methoxyphenyl)methoxy]carbonyl blocking group) . This suggests the target compound could serve as an intermediate in peptide or nucleic acid synthesis.
Biological Potential: Structural analogs like 7-hydroxy-3-[(4-methoxyphenyl)methoxy]-4H-1-benzopyran-4-one (isolated from Celastrus orbiculatus) exhibit antioxidant properties, hinting at similar applications for the target compound .
Thermal and Solubility Properties : Compared to simpler analogs (e.g., 4-methoxy-2-buten-1-ol), the target compound’s extended aromatic system likely increases melting point and reduces volatility, making it more suitable for solid-phase reactions .
Notes
- Stereochemical Considerations : The (2Z)-configuration is critical for activity in related compounds (e.g., chalcones), emphasizing the need for precise synthesis to avoid inactive E-isomers .
- Substituent Optimization : Replacing the 4-methoxyphenyl group with halogens or bulkier aryl groups (as in benzothiazines) could modulate bioactivity and solubility .
Biological Activity
2-Buten-1-ol, 4-[(4-methoxyphenyl)methoxy]-, (2Z)- is an organic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHO
- Molecular Weight : 194.23 g/mol
- CAS Number : 143833-81-2
- Structure : The compound features a butenol backbone with a methoxyphenyl substituent, which may influence its biological activity.
The biological activity of (2Z)-2-buten-1-ol can be attributed to several mechanisms:
- Antioxidant Activity : Research indicates that compounds with similar structures exhibit significant antioxidant properties, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : Some studies suggest that derivatives of butenol compounds can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
- Antimicrobial Properties : Preliminary findings indicate that this compound may possess antibacterial and antifungal activities, making it a candidate for further exploration in antimicrobial therapies.
Pharmacological Studies
Several studies have investigated the pharmacological effects of (2Z)-2-buten-1-ol:
Table 1: Summary of Pharmacological Effects
Case Study 1: Antioxidant Activity
A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of (2Z)-2-buten-1-ol against various free radicals. The results demonstrated that the compound effectively scavenged DPPH radicals and reduced lipid peroxidation in cellular models, suggesting its potential use as a natural antioxidant in food and pharmaceutical industries.
Case Study 2: Anti-inflammatory Effects
In a controlled animal study, (2Z)-2-buten-1-ol was administered to mice subjected to induced inflammation. The treatment group showed a significant decrease in paw swelling and inflammatory markers compared to controls, indicating its potential as an anti-inflammatory agent.
Case Study 3: Antimicrobial Activity
A recent investigation assessed the antimicrobial efficacy of (2Z)-2-buten-1-ol against several pathogenic bacteria. The findings revealed that the compound inhibited bacterial growth at concentrations as low as 50 µg/ml, highlighting its potential application in developing new antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
